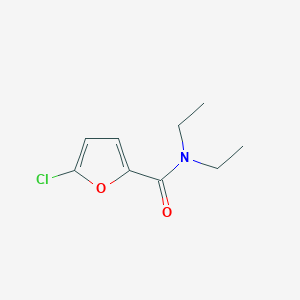
N-methyl-N-phenyl-2-pyrazol-1-ylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-phenyl-2-pyrazol-1-ylpyridine-3-carboxamide (MPPC) is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer and inflammation.
作用機序
The mechanism of action of MPCC is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer. MPCC has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MPCC has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various diseases, including cancer and inflammation. MPCC has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
実験室実験の利点と制限
MPCC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to using MPCC in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully. Moreover, the optimal dosage and administration route for MPCC have not been established.
将来の方向性
There are several future directions for the research on MPCC. One potential area of research is the development of novel MPCC derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of MPCC in other diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, more research is needed to elucidate the mechanism of action of MPCC fully and to identify potential biomarkers for its therapeutic efficacy.
Conclusion:
In conclusion, MPCC is a promising compound with potential therapeutic applications in various diseases, including cancer and inflammation. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to establish its optimal dosage and administration route. The future research on MPCC may lead to the development of novel therapies for various diseases, which could have a significant impact on human health.
合成法
The synthesis of MPCC involves the reaction of 2-pyrazinecarboxylic acid with N-methyl-N-phenylhydrazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride to obtain MPCC. The overall yield of this process is around 70%.
科学的研究の応用
MPCC has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. MPCC has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Moreover, MPCC has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-methyl-N-phenyl-2-pyrazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-19(13-7-3-2-4-8-13)16(21)14-9-5-10-17-15(14)20-12-6-11-18-20/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXXVVKSLDZFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B7510240.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)
![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)




![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)